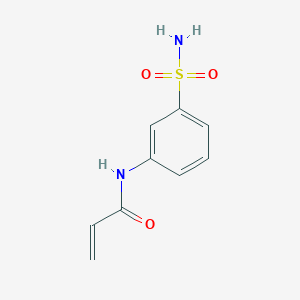
N-(3-sulfamoylphenyl)prop-2-enamide
Vue d'ensemble
Description
Molecular Structure Analysis
The molecule contains a total of 38 bonds, including 25 non-H bonds, 18 multiple bonds, 5 rotatable bonds, 6 double bonds, and 12 aromatic bonds . It also includes 2 six-membered rings, 1 secondary amide (aliphatic), 1 nitro group (aromatic), and 1 sulfonamide (thio-/dithio-) .Applications De Recherche Scientifique
Sulfonamide Inhibitors: A Review of Recent Developments
N-(3-sulfamoylphenyl)prop-2-enamide falls under the category of sulfonamide compounds, which have been extensively researched for their applications in medicinal chemistry. Sulfonamides are a pivotal class of synthetic bacteriostatic antibiotics and have found utility beyond their antimicrobial properties. Recent studies have highlighted their role in the therapy of various conditions, including bacterial infections, cancer, glaucoma, inflammation, and even Alzheimer's disease. The sulfonamide moiety, a common denominator in these compounds, contributes to their diverse therapeutic potential. Notably, they are used in antiviral therapies against HIV, leveraging their inhibitory action on HIV protease. Moreover, their applications extend to anticancer agents and Alzheimer's disease medications, demonstrating the wide-ranging impact of sulfonamides in modern pharmacotherapy (Gulcin & Taslimi, 2018).
Enzymatic Polymerization and Polycondensation Polymers
Another intriguing area of research involving this compound and similar sulfonamide derivatives is their potential in enzymatic polymerization processes. This cleaner, more sustainable approach to polymer synthesis emphasizes the creation of polycondensation polymers, such as aliphatic polyesters, polyamides, and polyesteramides. The mild reaction conditions, high selectivity, and reduced need for protective strategies make enzymatic polymerization a promising method for producing high-quality polymers. These processes, especially when derived from bio-based monomers, are paving the way for the production of biodegradable polycondensation polymers, contributing to the development of more sustainable materials (Douka et al., 2017).
Environmental Persistence and Analysis of Sulfonamides
The environmental impact and analysis of sulfonamides, including this compound, have been a significant focus of scientific research. Due to their widespread use and recalcitrant nature, these compounds persist in the environment, necessitating advanced analytical techniques for their detection and quantification. High-performance liquid chromatography (HPLC) and UV-spectroscopy have emerged as effective methods for screening sulfonamide residues, crucial for understanding their behavior in aqueous solutions and addressing their environmental impact. This body of research highlights the need for high-precision, feasible screening techniques to inform appropriate wastewater treatment strategies, underscoring the environmental relevance of sulfonamides (Pavithra et al., 2020).
Propriétés
IUPAC Name |
N-(3-sulfamoylphenyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O3S/c1-2-9(12)11-7-4-3-5-8(6-7)15(10,13)14/h2-6H,1H2,(H,11,12)(H2,10,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATAZOHSLMIURAO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1=CC(=CC=C1)S(=O)(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl 3-[(2-thienylmethyl)amino]propanoate](/img/structure/B3104097.png)
![3-{[(Tert-butoxy)carbonyl][(furan-2-yl)methyl]amino}propanoic acid](/img/structure/B3104105.png)
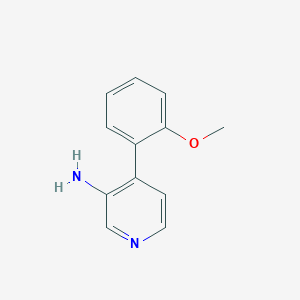
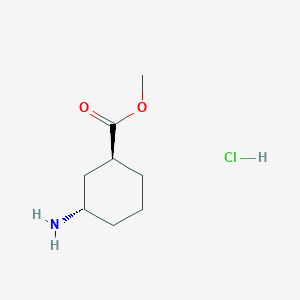


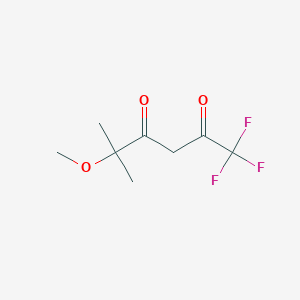
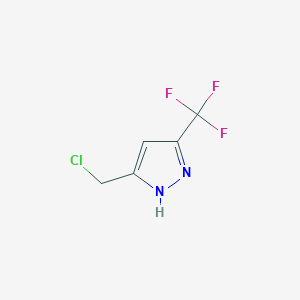

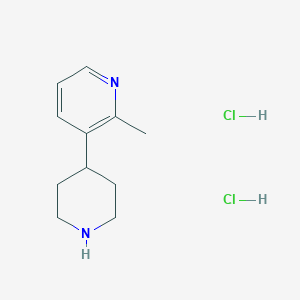
![1-[3-(Trifluoromethyl)benzyl]guanidine](/img/structure/B3104162.png)
![Methyl 7-(5-fluoro-2-methoxyphenyl)-2-(methylsulfonyl)thieno[3,2-d]pyrimidine-6-carboxylate](/img/structure/B3104169.png)

